3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one
Description
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by an amino group at position 3 and a 4-methylphenyl substituent at position 5.
Properties
IUPAC Name |
3-amino-5-(4-methylphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQGTQEKBBGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method is the condensation of 4-methylbenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction conditions include heating under reflux and using a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: The compound finds applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical reactions within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-5-methylcyclohex-2-en-1-one
- Structure : Replaces the 4-methylphenyl group with a methyl substituent at position 5.
- Molecular Formula: C₇H₁₁NO (MW: 125.17 g/mol) .
- Key Differences: Reduced aromaticity and lipophilicity due to the absence of the phenyl ring. Simpler synthesis pathway, as alkylation of cyclohexenone is more straightforward than aryl coupling .
- Applications : Serves as a building block for heterocyclic syntheses; antimicrobial activity reported in pyrazolo-pyrimidine derivatives .
3-[(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one
- Structure: Features a 5,5-dimethyl group and a nitro-substituted anilino moiety at position 3.
- Key Differences :
- Applications : Crystal structure analysis reveals intermolecular hydrogen bonding (N–H⋯O) and aromatic stacking (3.498–3.663 Å), which are critical for solid-state stability .
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone
- Structure: Lacks the amino group at position 3, replaced by a methyl substituent.
- Higher thermal stability (m.p. 481 K observed in nitroanilino analogs) due to reduced polarity .
- Applications : Primarily used in crystallographic studies to analyze substituent effects on ring puckering .
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structure : Incorporates a dichlorophenyl group and 5,5-dimethyl substitution.
- Key Differences: Chlorine atoms increase electronegativity, enhancing affinity for electron-rich biological targets.
- Applications : Structural analogs show anticonvulsant activity (ED₅₀ ~1.4 mg/kg), comparable to diazepam, via modulation of GABAergic pathways .
Data Table: Comparative Analysis of Cyclohexenone Derivatives
Biological Activity
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is an organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is . The compound features a cyclohexene ring with an amino group and a para-methylphenyl substituent, which contribute to its reactivity and biological properties. It appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and acetone.
The biological activity of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing various biochemical pathways. Additionally, the para-methylphenyl group enhances the compound's lipophilicity, which may facilitate its membrane permeability and interaction with cellular targets.
Potential Mechanisms
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural characteristics.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate that it may influence cell proliferation and apoptosis pathways.
Antimicrobial Activity
Research has indicated that 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one exhibits antimicrobial properties against various pathogens. A study comparing its effectiveness against common bacterial strains revealed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have explored the anticancer potential of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one against various cancer cell lines. The following table summarizes findings from these studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G0/G1 phase |
These findings indicate that the compound may have significant anticancer properties, warranting further investigation into its mechanisms of action and therapeutic applications.
Comparison with Similar Compounds
To understand the uniqueness of 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one | Enhanced stability and lipophilicity due to fluorine substitution | |
| 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one | Increased steric hindrance affecting biological activity |
The presence of the methyl group in the para position on the phenyl ring in 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one contributes to its distinct chemical reactivity compared to its analogs.
Case Studies
Several case studies have investigated the biological activities of this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of cyclohexene compounds exhibited selective antimicrobial activity. The study highlighted that modifications at the para position significantly influenced potency against Gram-positive bacteria .
- Case Study on Anticancer Effects : Research conducted at a leading cancer research institute reported that compounds similar to 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for development as chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
